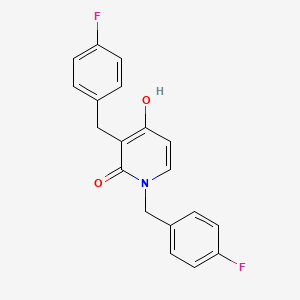

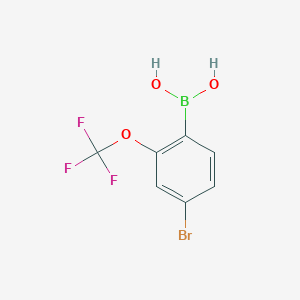

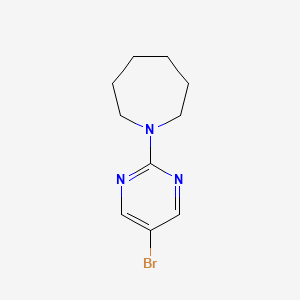

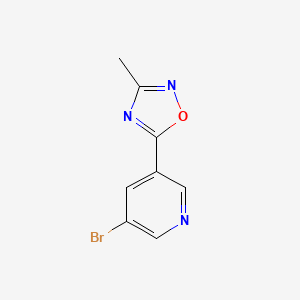

1,3-bis(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. It also involves studying how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Complex Synthesis and Characterization : New lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes have been synthesized, featuring a variety of N-aryl and N-benzyl substituents, including 4'-fluorobenzyl. These complexes were structurally characterized by Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, demonstrating the potential to tailor ligands according to specific needs without altering their chelation properties (Schlindwein et al., 2006).

- Optical Properties and Crystal Structures : Studies on selectively fluorinated rigid rods based on the 4-pyridylethynyl group have been conducted to understand their optical properties and crystal structures. This research provides insights into the effects of fluorination on the properties of these compounds (Fasina et al., 2004).

Polymer Science

- Polyimide Synthesis : Novel polyimides containing pyridine moieties have been synthesized from aromatic dianhydride monomers and aromatic diamines. These polymers exhibit good solubility, thermal stability, and mechanical properties, highlighting the influence of the pyridine ring on polymer properties (Wang et al., 2006).

Chelation and Metal Complexation

- Chelating Agents for Metal Decontamination : Bis-(3-hydroxy-4-pyridinone) derivatives of EDTA have been developed as potential chelating agents for aluminum removal. These compounds demonstrate high efficacy in in vivo models, indicating their potential for clinical applications in metal decontamination (Santos et al., 2005).

Materials Science

- Conducting Polymers : The synthesis of novel polyazomethines containing cycloalkanones or pyridine moieties has been explored. These materials exhibit high thermal stability and electric conductivities, with potential applications in the field of conducting polymers (Aly & Khalaf, 2000).

Gas Transport Properties

- Gas Separation Membranes : The incorporation of heterocyclic moieties into fluorinated poly(ether imide) membranes has been studied for its effects on gas transport properties. These membranes show promise for applications in gas separation technologies, with improved selectivity and permeability for certain gases (Sen et al., 2009).

Fluorescent Chemosensors

- Cobalt Ion Detection : A ruthenium(II) tris(bipyridine) complex with a multi-substituted phenol unit has been developed as a fluorescent chemosensor for Co(II) ions. This sensor exhibits high sensitivity and selectivity for Co(II), with potential applications in environmental monitoring and analytical chemistry (Li et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

1,3-bis[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2NO2/c20-15-5-1-13(2-6-15)11-17-18(23)9-10-22(19(17)24)12-14-3-7-16(21)8-4-14/h1-10,23H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZSAZBTWPQLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=CN(C2=O)CC3=CC=C(C=C3)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801192424 | |

| Record name | 1,3-Bis[(4-fluorophenyl)methyl]-4-hydroxy-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-bis(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone | |

CAS RN |

478247-88-0 | |

| Record name | 1,3-Bis[(4-fluorophenyl)methyl]-4-hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478247-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis[(4-fluorophenyl)methyl]-4-hydroxy-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)

![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)